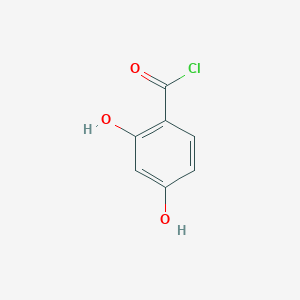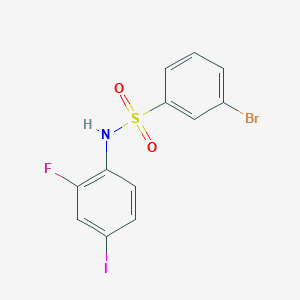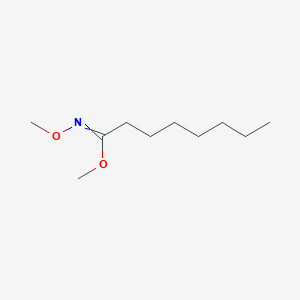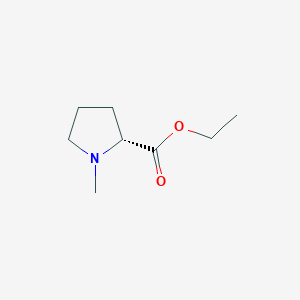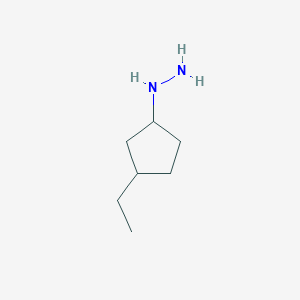
(3-Ethylcyclopentyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethylcyclopentyl)hydrazine is an organic compound with the chemical formula C7H16N2 It is a derivative of hydrazine, characterized by the presence of an ethyl group attached to a cyclopentyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylcyclopentyl)hydrazine typically involves the reaction of an appropriate cyclopentyl derivative with hydrazine. One common method is the reaction of 3-ethylcyclopentanone with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
3-Ethylcyclopentanone+Hydrazine Hydrate→this compound
The reaction is usually carried out in an ethanol solvent, with the mixture being heated under reflux for several hours. The product is then isolated by distillation or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation, recrystallization, and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethylcyclopentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azines or nitrogen oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazines or other nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
(3-Ethylcyclopentyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Ethylcyclopentyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The hydrazine group can form stable complexes with metal ions, which may be involved in its biological activity. Additionally, it can undergo redox reactions, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylhydrazine: Lacks the ethyl group, making it less sterically hindered.
Ethylhydrazine: Lacks the cyclopentyl ring, making it more flexible.
Phenylhydrazine: Contains a phenyl group instead of a cyclopentyl ring, leading to different reactivity.
Uniqueness
(3-Ethylcyclopentyl)hydrazine is unique due to the presence of both an ethyl group and a cyclopentyl ring. This combination imparts specific steric and electronic properties, influencing its reactivity and potential applications. The compound’s structure allows for unique interactions with biological targets and industrial reagents, making it a valuable compound for research and development.
Propiedades
Número CAS |
634586-03-1 |
|---|---|
Fórmula molecular |
C7H16N2 |
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
(3-ethylcyclopentyl)hydrazine |
InChI |
InChI=1S/C7H16N2/c1-2-6-3-4-7(5-6)9-8/h6-7,9H,2-5,8H2,1H3 |
Clave InChI |
IFVNLAPSROETSS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


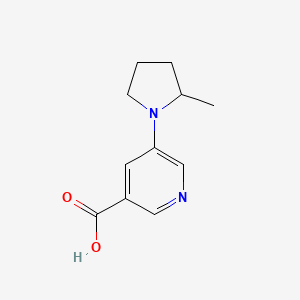
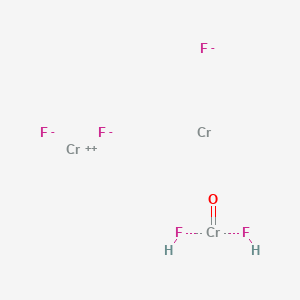
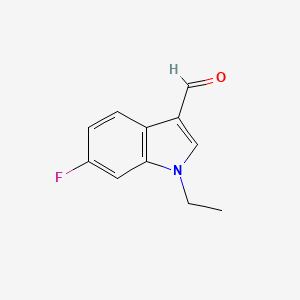
![1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B12436556.png)
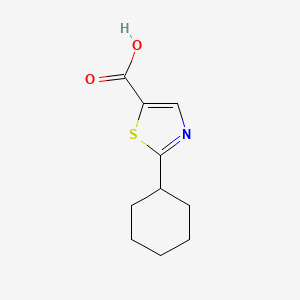
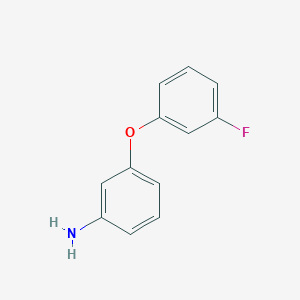
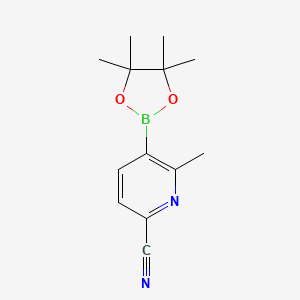
![(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12436593.png)
![6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine](/img/structure/B12436602.png)
